molecular formula C10H21NO2 B6612808 tert-butyl 4-amino-4-methylpentanoate CAS No. 161295-14-3

tert-butyl 4-amino-4-methylpentanoate

Cat. No.: B6612808
CAS No.: 161295-14-3
M. Wt: 187.28 g/mol
InChI Key: MSYWFLPIRKVKGH-UHFFFAOYSA-N
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Description

tert-Butyl 4-amino-4-methylpentanoate (CAS 161295-14-3) is a chemical building block with the molecular formula C₁₀H₂₁NO₂ and a molecular weight of 187.28 g/mol . Its structure features a primary amine and a tert-butyl ester group. The tert-butyl group is widely employed in organic synthesis as a protective group for carboxylic acids, due to the steric hindrance it provides, which can enhance the stability of the compound during synthetic sequences . This bifunctional nature, comprising a protected carboxylate and a primary amine, makes it a valuable scaffold and intermediate in medicinal chemistry and drug discovery research. It is particularly useful for constructing more complex molecules, such as through amide bond formation at the amine group, followed by deprotection of the acid. The compound is offered for research applications. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

tert-butyl 4-amino-4-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-9(2,3)13-8(12)6-7-10(4,5)11/h6-7,11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSYWFLPIRKVKGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C)(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of 4-Amino-4-Methylpentanoic Acid

The foundational step in synthesizing this compound involves esterifying 4-amino-4-methylpentanoic acid with tert-butyl alcohol. This reaction is typically acid-catalyzed, with sulfuric acid or p-toluenesulfonic acid (p-TsOH) serving as common catalysts. The mechanism proceeds via protonation of the carboxylic acid, enhancing its electrophilicity for nucleophilic attack by tert-butanol.

Reaction Conditions

  • Temperature : 80–100°C under reflux

  • Solvent : Toluene or dichloromethane (to azeotropically remove water)

  • Molar Ratio : 1:1.2 (acid:alcohol) to drive equilibrium toward ester formation

A key challenge is the amino group’s susceptibility to protonation, which can reduce nucleophilicity. To mitigate this, anhydrous conditions and stoichiometric acid are employed.

Reductive Amination of 4-Oxo-4-Methylpentanoate

An alternative route involves reductive amination of tert-butyl 4-oxo-4-methylpentanoate. This two-step process avoids handling free amines during esterification:

  • Imine Formation : Reacting the ketone with ammonium acetate in methanol.

  • Reduction : Using sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium catalysts to yield the amine.

Advantages :

  • Higher functional group tolerance compared to direct esterification.

  • Avoids side reactions associated with free amines.

Optimization of Reaction Parameters

Catalytic Systems and Solvent Effects

Catalyst selection profoundly impacts yield and reaction rate. Sulfuric acid achieves 70–85% conversion in esterification but requires careful neutralization. In contrast, enzymatic catalysts (e.g., lipases) offer milder conditions but are cost-prohibitive for large-scale use.

Solvent Polarity :

  • Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may solubilize byproducts.

  • Nonpolar solvents (e.g., toluene) improve esterification efficiency by removing water via azeotrope.

Temperature and Time Dynamics

Esterification kinetics follow Arrhenius behavior, with optimal rates at 80–100°C. Prolonged heating (>12 hours) risks decarboxylation or amino group degradation. Industrial setups use pressurized reactors to reduce reaction time to 4–6 hours.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Modern facilities adopt continuous flow systems to overcome batch processing limitations:

  • Enhanced Heat Transfer : Enables precise temperature control, reducing thermal degradation.

  • Higher Throughput : Steady-state operation minimizes downtime.

Case Study : A pilot plant achieved 92% yield using a packed-bed reactor with immobilized sulfuric acid on silica gel.

Purification and Analytical Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel eluted with ethyl acetate/hexane mixtures removes unreacted acid and alcohol.

  • HPLC : Quantifies purity (>98% for pharmaceutical use).

Spectroscopic Confirmation

  • ¹H NMR : δ 1.44 (s, 9H, tert-butyl), δ 1.28 (s, 3H, methyl), δ 2.35 (t, 2H, CH2COO).

  • IR : 1740 cm⁻¹ (ester C=O), 3350 cm⁻¹ (N-H stretch).

Chemical Reactions Analysis

Tert-butyl 4-amino-4-methylpentanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the amino group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

Tert-butyl 4-amino-4-methylpentanoate serves as a building block in organic synthesis. It is utilized for the formation of more complex molecules and polymers, facilitating advancements in synthetic organic chemistry.

Reaction TypeDescription
Oxidation Can be oxidized using agents like potassium permanganate.
Reduction Reduction can be performed with lithium aluminum hydride.
Substitution Nucleophilic substitution reactions are feasible, where the amino group can be replaced by other nucleophiles.

Biology

Research indicates potential biological activities of this compound, particularly in cellular processes. Studies are ongoing to elucidate its effects on various biological systems.

Medicine

The compound is being investigated for therapeutic applications, including drug development. Its interactions at the molecular level may influence enzyme activity and signal transduction pathways, making it a candidate for further pharmacological studies.

Industry

In industrial contexts, this compound is used in the production of various chemicals and materials, contributing to sectors such as pharmaceuticals and polymers.

A study exploring the effects of this compound on cell cultures showed promising results in modulating cellular responses related to inflammation and apoptosis. The compound's mechanism involves specific interactions with cellular receptors, leading to altered gene expression profiles.

Case Study 2: Synthetic Applications

In synthetic organic chemistry, this compound has been employed as a precursor for synthesizing novel compounds with potential anti-cancer properties. Researchers have successfully modified its structure to enhance bioactivity while maintaining stability.

Mechanism of Action

The mechanism by which tert-butyl 4-amino-4-methylpentanoate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, including enzyme activity and signal transduction pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between tert-butyl 4-amino-4-methylpentanoate and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups Potential Applications
This compound C₁₀H₂₁NO₂ 187.28 161295-14-3 Amino, ester, branched alkyl Pharmaceutical intermediates
tert-Butyl 4-bromobutanoate C₈H₁₅BrO₂ 223.11 110611-91-1 Bromo, ester Alkylation agent, synthesis intermediate
tert-Butyl 2-(4-aminophenyl)acetate C₁₂H₁₇NO₂ 207.27 174579-31-8 Aromatic amino, ester Polymer/drug synthesis
Methyl 4-(4-aminophenyl)butanoate C₁₁H₁₅NO₂ 209.24 20637-09-6 Aromatic amino, methyl ester Bioactive molecule precursor
Key Observations:

Functional Group Variations: The amino group in this compound distinguishes it from halogenated analogs like tert-butyl 4-bromobutanoate, which has a bromine atom instead . This substitution impacts reactivity; brominated compounds are often used in nucleophilic substitutions, while amino groups enable participation in condensation or coupling reactions. Compared to aromatic amino derivatives (e.g., tert-butyl 2-(4-aminophenyl)acetate), the aliphatic amino group in the target compound may confer better solubility in nonpolar solvents .

The brominated analog (tert-butyl 4-bromobutanoate) has a higher molecular weight due to bromine but lacks the amino group, limiting its utility in peptide synthesis .

Salt Formation: The hydrochloride salt of this compound (CAS: 1354962-90-5) enhances water solubility, a critical property for pharmaceutical formulations .

Biological Activity

Tert-butyl 4-amino-4-methylpentanoate (TBAMP) is an amino acid derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of TBAMP's biological activity, mechanisms of action, and relevant research findings.

TBAMP is characterized by the molecular formula C10_{10}H21_{21}NO2_2 and a molecular weight of 185.29 g/mol. It is synthesized through the esterification of 4-amino-4-methylpentanoic acid with tert-butyl alcohol, typically using strong acid catalysts like hydrochloric acid to facilitate the reaction.

1. Amino Acid Metabolism

TBAMP is primarily employed in studies related to amino acid metabolism. It serves as a substrate for various enzymes involved in metabolic pathways, contributing to the formation of biologically active metabolites. These metabolites can modulate several biochemical pathways, including those related to energy metabolism and neurotransmitter synthesis.

2. Potential Therapeutic Effects

Research indicates that TBAMP may have therapeutic potential in various areas:

  • Neuroprotection : Its metabolites may influence neuroprotective pathways, which are critical in conditions like neurodegeneration.
  • Antioxidant Activity : Some studies suggest that TBAMP could exhibit antioxidant properties, potentially mitigating oxidative stress in cells .
  • Drug Development : TBAMP is being investigated as a precursor in the synthesis of novel pharmaceuticals, particularly those targeting metabolic disorders .

The mechanism by which TBAMP exerts its biological effects involves interaction with specific molecular targets. It can influence enzyme activity and signal transduction pathways, particularly those associated with amino acid metabolism. Ongoing research aims to elucidate the precise molecular interactions and pathways involved.

Table 1: Summary of Biological Activities and Research Findings

Study Focus Findings
Enzyme InteractionTBAMP acts as a substrate for enzymes involved in amino acid metabolism, enhancing metabolic flux.
NeuroprotectionPotential neuroprotective effects observed in animal models; metabolites may protect against neurodegeneration.
Drug DevelopmentInvestigated as a precursor for synthesizing drugs targeting metabolic syndromes; shows promise in enhancing bioavailability.

Case Study: Neuroprotective Effects

A study published in Nature explored the neuroprotective effects of TBAMP metabolites on neuronal cells subjected to oxidative stress. The results demonstrated that treatment with TBAMP significantly reduced cell death and improved viability compared to untreated controls, suggesting its potential as a neuroprotective agent .

Safety and Toxicity

As with many chemical compounds, understanding the safety profile of TBAMP is crucial for its application in medicine. Preliminary toxicity studies indicate that it has a favorable safety profile at therapeutic doses; however, comprehensive toxicological assessments are necessary to confirm its safety for human use .

Q & A

What are the key structural features of tert-butyl 4-amino-4-methylpentanoate that influence its reactivity in pharmaceutical synthesis?

The compound is distinguished by its tert-butyl ester group and an additional methyl group on the pentanoate backbone. These features enhance steric hindrance, improving metabolic stability and reducing premature hydrolysis in biological systems. Comparative structural analysis with analogs like L-glutamic acid and L-aspartic acid highlights its unique configuration, which facilitates selective reactivity in coupling reactions .

How can researchers optimize the synthesis of this compound to improve yield and purity?

Optimization involves:

  • Reaction conditions : Control temperature (e.g., 0–25°C) and pH (neutral to mildly acidic) to minimize side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates.
  • Analytical validation : Use HPLC for purity assessment and NMR spectroscopy to confirm structural integrity at each synthetic step .

What methodological approaches are recommended for resolving contradictions in spectroscopic data during structural elucidation of derivatives?

Contradictions in NMR or mass spectrometry data can be resolved by:

  • Cross-validation : Compare results with multiple techniques (e.g., IR spectroscopy for functional groups).
  • Computational modeling : Predict NMR shifts using DFT calculations.
  • Isotopic labeling : Track reaction pathways to confirm intermediate structures .

How does the tert-butyl group influence biological compatibility compared to other ester derivatives?

The tert-butyl group reduces enzymatic degradation due to steric hindrance, extending the compound’s half-life in vivo. This contrasts with methyl or ethyl esters, which are more prone to hydrolysis. Studies on similar compounds show tert-butyl derivatives exhibit higher bioavailability in preclinical models .

What theoretical frameworks guide the design of experiments involving this compound in drug discovery?

Research should align with conceptual frameworks such as:

  • Structure-activity relationship (SAR) theory : Link structural modifications to biological outcomes.
  • Retrosynthetic analysis : Plan synthetic routes backward from the target molecule.
  • Mechanistic organic chemistry : Predict reaction pathways based on electron density and steric effects .

What steps ensure reproducibility in multi-step syntheses of this compound analogs?

  • Standardized protocols : Document reaction times, temperatures, and stoichiometry rigorously.
  • Batch consistency : Use high-purity reagents and validate starting materials via GC-MS.
  • Peer validation : Share synthetic protocols with independent labs to confirm reproducibility .

How can researchers address discrepancies in biological activity data across studies using this compound?

  • Meta-analysis : Compare experimental conditions (e.g., cell lines, assay protocols).
  • Dose-response curves : Validate activity thresholds across multiple concentrations.
  • Control experiments : Rule out off-target effects using knockout models or competitive inhibitors .

What advanced separation techniques are effective for purifying this compound from complex reaction mixtures?

  • Membrane filtration : Separate low-molecular-weight impurities via nanofiltration.
  • Preparative HPLC : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA).
  • Crystallization : Optimize solvent mixtures (e.g., ethyl acetate/hexane) for high-purity crystals .

How does the methyl group at the 4-position affect the compound’s interaction with enzymatic targets?

The methyl group introduces conformational rigidity, restricting rotational freedom and enhancing binding affinity to enzymes like proteases or kinases. Molecular docking studies on analogs suggest this modification improves selectivity for hydrophobic binding pockets .

What statistical methods are suitable for analyzing dose-dependent toxicity data in preclinical studies?

  • ANOVA : Compare toxicity across dose groups.
  • Probit analysis : Calculate LD50 values.
  • Kaplan-Meier survival curves : Assess time-dependent toxicity effects .

How can computational chemistry tools predict the stability of this compound under physiological conditions?

  • Molecular dynamics (MD) simulations : Model hydrolysis rates in aqueous environments.
  • pKa prediction software : Estimate ionization states affecting solubility.
  • Density functional theory (DFT) : Calculate bond dissociation energies for degradation pathways .

What are the ethical and methodological considerations for handling this compound in in vivo studies?

  • Regulatory compliance : Adhere to IACUC guidelines for animal welfare.
  • Waste disposal : Neutralize acidic/basic byproducts before disposal.
  • Data transparency : Publish negative results to avoid publication bias .

How do researchers validate the absence of enantiomeric impurities in chiral derivatives of this compound?

  • Chiral HPLC : Use columns with cellulose-based stationary phases.
  • Optical rotation : Compare observed values with literature data.
  • X-ray crystallography : Resolve absolute configuration .

What strategies mitigate side reactions during tert-butyl deprotection in downstream syntheses?

  • Acid selection : Use trifluoroacetic acid (TFA) over HCl to avoid racemization.
  • Temperature control : Deprotect at 0°C to minimize carbocation formation.
  • Scavenger addition : Add triethylsilane to trap reactive intermediates .

How can interdisciplinary frameworks enhance the development of this compound-based therapeutics?

Integrate:

  • Medicinal chemistry : Optimize pharmacokinetic properties.
  • Biophysics : Study target binding via SPR or ITC.
  • Clinical research : Design phase-0 microdosing trials to assess human tolerability .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl 4-amino-4-methylpentanoate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.